1,1-Dicyclopentylethane

Catalog No.
S567353
CAS No.
4413-21-2
M.F
C12H22
M. Wt
166.3 g/mol
Availability
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1,1-Dicyclopentylethane

CAS Number

4413-21-2

Product Name

1,1-Dicyclopentylethane

IUPAC Name

1-cyclopentylethylcyclopentane

Molecular Formula

C12H22

Molecular Weight

166.3 g/mol

InChI

InChI=1S/C12H22/c1-10(11-6-2-3-7-11)12-8-4-5-9-12/h10-12H,2-9H2,1H3

InChI Key

XWKIKXOZAGBKSO-UHFFFAOYSA-N

SMILES

CC(C1CCCC1)C2CCCC2

Canonical SMILES

CC(C1CCCC1)C2CCCC2

Description

The exact mass of the compound 1,1-Dicyclopentylethane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1-Dicyclopentylethane is an organic compound characterized by its unique structure, consisting of two cyclopentyl groups attached to a central ethane backbone. Its molecular formula is C12H22C_{12}H_{22}, and it has a molecular weight of approximately 166.3 g/mol. The compound is notable for its potential applications in various fields, including organic synthesis and materials science. The structure of 1,1-dicyclopentylethane can be represented as follows:

text
C5H9 |C5H9 - C - C5H9 | H

This representation highlights the two cyclopentyl groups bonded to the ethane carbon.

Typical of aliphatic hydrocarbons. Key reactions include:

  • Hydrogenation: The compound can be synthesized through hydrogenation processes involving unsaturated precursors like 1-(2-cyclopenten-1-yl)-1-cyclopentylethane or 6-cyclopentyl-6-methylfulvene, as reported in synthesis studies .
  • Condensation Reactions: It can also participate in condensation reactions with various reagents, leading to the formation of more complex structures or derivatives.

These reactions illustrate the compound's versatility in organic chemistry and its potential for further functionalization.

Synthesis of 1,1-dicyclopentylethane has been achieved through several methods:

  • Grignard-Wurtz Reaction: This method involves the reaction of (1-bromoethyl)cyclopentane with 3-chloropentene to form intermediates that can be hydrogenated to yield 1,1-dicyclopentylethane .
  • Hydrogenation of Unsaturated Precursors: The hydrogenation of compounds like 6-cyclopentyl-6-methylfulvene has also been reported as an effective method for synthesizing 1,1-dicyclopentylethane .

These methods highlight the compound's synthetic accessibility and potential for modification.

1,1-Dicyclopentylethane has potential applications in various fields:

  • Organic Synthesis: Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
  • Materials Science: The compound may also find applications in the formulation of polymers and other materials due to its hydrophobic properties.
  • Chemical Research: As a model compound, it can be used in studies exploring reaction mechanisms and the behavior of similar hydrocarbons.

Several compounds share structural similarities with 1,1-dicyclopentylethane. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
CyclopentaneC5H10C_5H_{10}A simple cyclic alkane; less complex than dicyclopentylethane.
1-CyclopentylcyclohexaneC11H20C_{11}H_{20}Contains cyclohexane; exhibits different physical properties due to ring size.
2-Methyl-2-cyclopentylpropaneC12H24C_{12}H_{24}A branched alkane; higher degree of branching affects boiling point and reactivity.

Uniqueness of 1,1-Dicyclopentylethane

The uniqueness of 1,1-dicyclopentylethane lies in its dual cyclopentyl structure attached to an ethane backbone, which imparts specific physical and chemical properties not found in simpler alkanes or branched hydrocarbons. This structural characteristic may influence its reactivity patterns and interaction capabilities compared to similar compounds.

XLogP3

5.4

Other CAS

4413-21-2

Wikipedia

1,1'-Ethylidenebis-cyclopentane

Dates

Modify: 2024-02-18

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